molecular formula C7H5N5 B11919626 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11919626
M. Wt: 159.15 g/mol
InChI Key: MGUMPBGLHSJPRY-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the azoloazine family, which is known for its diverse biological activities, including antiviral, antidiabetic, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the cyclocondensation of aminoazoles with (ethoxymethylidene)malononitrile. This reaction is carried out in pyridine under reflux conditions for several hours . The optimal method for this synthesis involves heating the initial components in pyridine, which provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include (ethoxymethylidene)malononitrile, pyridine, and various electrophiles and nucleophiles. Reaction conditions often involve heating under reflux to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound include various substituted azoloazines and fused heterocyclic compounds, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

5-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and applications. The unique combination of amino and nitrile groups in this compound contributes to its distinct biological activities and potential therapeutic uses.

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C7H5N5/c8-3-5-4-12-6(1-2-10-12)11-7(5)9/h1-2,4H,(H2,9,11)

InChI Key

MGUMPBGLHSJPRY-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=C(C(=CN2N=C1)C#N)N

Origin of Product

United States

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